molecular formula C7H5I2NO2 B10884416 2-Hydroxy-3,5-diiodobenzaldehyde oxime

2-Hydroxy-3,5-diiodobenzaldehyde oxime

Cat. No.: B10884416
M. Wt: 388.93 g/mol
InChI Key: AWHTXWWYRMLYCM-XCVCLJGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,5-diiodobenzaldehyde oxime can be synthesized through the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with hydroxylamine. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production methods for oximes, including this compound, often involve the use of solid-state reactions with reagents like calcium oxide. This method provides a convenient and efficient way to produce oximes from aldehydes and ketones under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-diiodobenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-hydroxy-3,5-diiodobenzaldehyde oxime involves its interaction with various molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme . Additionally, the compound’s iodine substituents may contribute to its biological activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3,5-diiodobenzaldehyde oxime is unique due to the presence of both the oxime group and the iodine substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5I2NO2

Molecular Weight

388.93 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C7H5I2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+

InChI Key

AWHTXWWYRMLYCM-XCVCLJGOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/O)O)I)I

Canonical SMILES

C1=C(C=C(C(=C1C=NO)O)I)I

Origin of Product

United States

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